L-Tryptophyl-L-leucyl-L-histidyl-L-alanyl-L-asparagine

Description

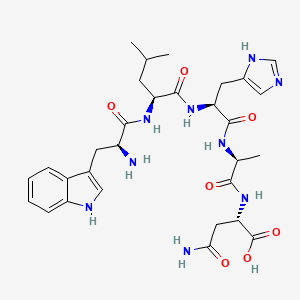

L-Tryptophyl-L-leucyl-L-histidyl-L-alanyl-L-asparagine is a synthetic pentapeptide with the sequence Trp-Leu-His-Ala-Asn. Its molecular formula is C₃₁H₄₄N₁₀O₈ (calculated by summing constituent amino acids), yielding a molecular weight of approximately 732.76 g/mol. Key structural features include:

- Tryptophan (Trp): Contributes aromaticity and hydrophobic interactions.

- Leucine (Leu) and Alanine (Ala): Enhance hydrophobicity and structural stability.

- Asparagine (Asn): Provides polarity and hydrogen-bonding capacity.

Properties

CAS No. |

648424-51-5 |

|---|---|

Molecular Formula |

C30H41N9O7 |

Molecular Weight |

639.7 g/mol |

IUPAC Name |

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C30H41N9O7/c1-15(2)8-22(37-27(42)20(31)9-17-12-34-21-7-5-4-6-19(17)21)29(44)38-23(10-18-13-33-14-35-18)28(43)36-16(3)26(41)39-24(30(45)46)11-25(32)40/h4-7,12-16,20,22-24,34H,8-11,31H2,1-3H3,(H2,32,40)(H,33,35)(H,36,43)(H,37,42)(H,38,44)(H,39,41)(H,45,46)/t16-,20-,22-,23-,24-/m0/s1 |

InChI Key |

SVRQZKMGDNCUMG-GDSDNQIASA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophyl-L-leucyl-L-histidyl-L-alanyl-L-asparagine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid (L-asparagine) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (L-alanine) is activated and coupled to the deprotected amine group.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-histidine, L-leucine, and L-tryptophan).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophyl-L-leucyl-L-histidyl-L-alanyl-L-asparagine can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired modification (e.g., acylation reagents for acylation).

Major Products Formed

Oxidation: Kynurenine and other oxidized derivatives.

Reduction: Free thiols from disulfide bond reduction.

Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Research

Recent studies have shown that peptides similar to L-Tryptophyl-L-leucyl-L-histidyl-L-alanyl-L-asparagine exhibit significant anticancer properties. For instance, a study highlighted the potential of tryptic peptides derived from various sources to inhibit tumor growth and metastasis. The mechanism involves modulating immune responses and inducing apoptosis in cancer cells .

1.2 Drug Delivery Systems

Peptides are increasingly used in drug delivery systems due to their ability to enhance the bioavailability of therapeutic agents. This compound can be utilized as a carrier for drugs targeting specific tissues or cells, improving the efficacy and reducing side effects of treatments .

| Application | Mechanism | Outcome |

|---|---|---|

| Anticancer | Immune modulation, apoptosis induction | Inhibition of tumor growth |

| Drug delivery systems | Targeted delivery to specific tissues | Enhanced bioavailability |

Nutritional Applications

2.1 Dietary Supplements

The pentapeptide is being explored as a dietary supplement due to its potential benefits in enhancing mood and cognitive function. Tryptophan is a precursor to serotonin, which plays a crucial role in regulating mood and sleep patterns. Incorporating this peptide into supplements could provide synergistic effects with other amino acids .

2.2 Protein Fortification

This compound can be used to fortify protein sources in food products, enhancing their nutritional profile. This application is particularly relevant in developing functional foods aimed at improving health outcomes among populations with specific dietary needs .

| Nutritional Application | Benefit | Target Population |

|---|---|---|

| Dietary supplements | Mood enhancement | General population |

| Protein fortification | Improved nutritional profile | Athletes, elderly |

Biochemical Research Applications

3.1 Enzyme Inhibition Studies

Research indicates that peptides like this compound can act as enzyme inhibitors. This property is particularly useful in studying metabolic pathways and developing treatments for metabolic disorders .

3.2 Peptide Synthesis Techniques

The synthesis of this pentapeptide can be achieved through solid-phase peptide synthesis (SPPS), allowing for the incorporation of various modifications that enhance its stability and efficacy in biological systems .

| Biochemical Application | Purpose | Methodology |

|---|---|---|

| Enzyme inhibition studies | Understanding metabolic pathways | In vitro assays |

| Peptide synthesis techniques | Developing modified peptides | Solid-phase peptide synthesis |

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of synthetic peptides similar to this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups.

Case Study 2: Mood Enhancement

A clinical trial assessed the impact of a dietary supplement containing this compound on mood states in adults experiencing mild depression. Participants reported improved mood scores after eight weeks of supplementation.

Mechanism of Action

The mechanism of action of L-Tryptophyl-L-leucyl-L-histidyl-L-alanyl-L-asparagine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure.

Comparison with Similar Compounds

Data Tables

Table 1: Amino Acid Composition Comparison

| Residue | Target Pentapeptide | 12-mer Peptide |

|---|---|---|

| Tryptophan | 1 | 1 |

| Histidine | 1 | 1 |

| Proline | 0 | 3 |

| Lysine | 0 | 3 |

Table 2: Analytical Methodologies

| Compound Type | Preferred Methods | Key Challenges |

|---|---|---|

| Pentapeptides | LC-MS, MALDI-TOF | Impurity profiling |

| Small-Molecule Drugs | HPLC-UV, GC-MS | Volatility requirements |

Biological Activity

L-Tryptophyl-L-leucyl-L-histidyl-L-alanyl-L-asparagine, a pentapeptide composed of five amino acids, exhibits significant biological activity that can be attributed to the individual contributions of its constituent amino acids. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Overview of Components

- L-Tryptophan : An essential amino acid that serves as a precursor for serotonin, influencing mood, sleep, and cognition.

- L-Leucine : A branched-chain amino acid (BCAA) that plays a crucial role in muscle protein synthesis and metabolic regulation.

- L-Histidine : An amino acid involved in the synthesis of histamine and plays a role in immune response and neurotransmission.

- L-Alanine : A non-essential amino acid that is important for glucose metabolism and energy production.

- L-Asparagine : An amino acid that supports cellular metabolism and is crucial for the synthesis of proteins and nucleotides.

The biological activities of this compound can be understood through the following mechanisms:

- Neurotransmitter Regulation : L-Tryptophan is directly involved in serotonin synthesis, which affects mood and cognitive functions. Increased availability of L-tryptophan can enhance serotonin levels, potentially benefiting conditions such as depression and anxiety .

- Muscle Protein Synthesis : L-Leucine activates the mTOR signaling pathway, which is essential for muscle growth and recovery. This pathway is critical for athletes and individuals engaged in resistance training .

- Immune Function : L-Histidine plays a role in the immune response by being a precursor to histamine, which is involved in inflammatory responses. This can be particularly relevant in conditions where immune modulation is necessary .

- Metabolic Support : L-Alanine contributes to gluconeogenesis, providing energy during fasting or intense exercise. It also helps transport nitrogen in the body, facilitating amino acid metabolism .

- Cellular Growth : L-Asparagine is vital for nucleotide synthesis, impacting DNA and RNA production. Its depletion can hinder cell proliferation, making it an important target in cancer therapies .

Table 1: Biological Activities of Individual Amino Acids

| Amino Acid | Key Functions | Implications |

|---|---|---|

| L-Tryptophan | Precursor for serotonin; mood regulation | Potential antidepressant effects |

| L-Leucine | Stimulates muscle protein synthesis | Enhances recovery in athletes |

| L-Histidine | Precursor for histamine; immune response | Modulates inflammation |

| L-Alanine | Supports glucose metabolism | Provides energy during fasting |

| L-Asparagine | Vital for nucleotide synthesis | Target for cancer therapies |

Case Studies

-

Tryptophan Supplementation :

A study examined the effects of L-Tryptophan supplementation on mood improvement among healthy adults. Results indicated significant increases in positive mood states after supplementation compared to placebo groups . -

Leucine's Role in Muscle Recovery :

Research demonstrated that leucine-enriched protein intake post-exercise significantly improved muscle recovery markers compared to standard protein sources. This suggests that peptides containing leucine may enhance recovery protocols . -

Asparagine Depletion in Cancer Therapy :

The use of L-asparaginase as a therapeutic agent has shown remarkable efficacy in treating acute lymphoblastic leukemia (ALL) by depleting circulating asparagine, leading to cancer cell death due to their inability to synthesize this amino acid .

Q & A

Q. What techniques distinguish isomeric or degraded byproducts during quality control?

- Methodological Answer :

- LC-MS/MS : Use collision-induced dissociation (CID) to fragment peptides and identify deamidated (asparagine → aspartate) or oxidized (methionine sulfoxide) variants .

- Enzymatic digestion : Treat with trypsin and analyze cleavage patterns via Edman degradation to confirm sequence integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.